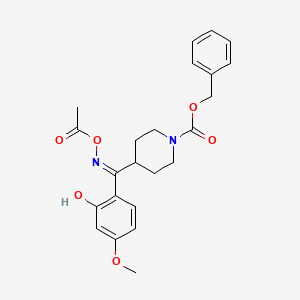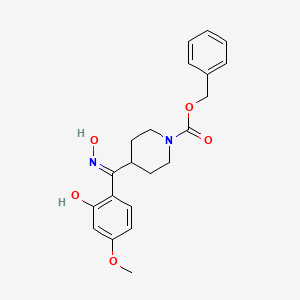
4-Aminophenol-13C6
Übersicht
Beschreibung
4-Aminophenol-13C6, also known as 4-amino (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol, is a compound with the molecular formula C6H7NO . It has a molecular weight of 115.082 g/mol .
Synthesis Analysis
4-Aminophenol can be produced from phenol by nitration followed by reduction with iron . Alternatively, the partial hydrogenation of nitrobenzene affords phenylhydroxylamine, which rearranges primarily to 4-aminophenol (Bamberger rearrangement) .Molecular Structure Analysis
The molecular structure of 4-Aminophenol-13C6 includes a benzene ring with an amino group and a hydroxyl group . The IUPAC name for this compound is 4-amino (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol .Physical And Chemical Properties Analysis
4-Aminophenol-13C6 has a molecular weight of 115.082 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a complexity of 66.9 .Wissenschaftliche Forschungsanwendungen
Sensing of 4-Aminophenol and Paracetamol
In a study, chitosan-coated nickel nanoparticles were prepared onto a screen-printed electrode by an electrodeposition method. This was used for the individual and simultaneous sensing of 4-aminophenol (4-AP) and paracetamol .
Green Synthesis of Metal Nanoparticles
4-Aminophenol plays a crucial role in the green synthesis of metal nanoparticles. The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) is a key step in this process .
Catalytic Reduction of 4-Nitrophenol
4-Aminophenol is a crucial chemical intermediary for the production of polymers, pigments, anticorrosive lubricants, and medicines. The catalytic reduction of 4-NP to 4-AP is essential due to the hazardous effects of 4-NP on the human body and the demand for 4-AP in drug synthesis .
Production of Polymers
4-Aminophenol is used as an intermediary in the production of polymers .
Production of Pigments
4-Aminophenol is also used in the production of pigments .
Production of Anticorrosive Lubricants
4-Aminophenol is used in the production of anticorrosive lubricants .
Production of Medicines
4-Aminophenol is used in the production of various medicines .
Drug Synthesis
The demand for 4-aminophenol in drug synthesis is high due to its crucial role in the process .
Wirkmechanismus
Target of Action
4-Aminophenol-13C6 is a biochemical used in proteomics research
Biochemical Pathways
The metabolic pathway of 4-Aminophenol has been studied in certain bacterial strains. For instance, Burkholderia sp. strain AK-5 converts 4-Aminophenol to 1,2,4-trihydroxybenzene via 1,4-benzenediol . Another study found that Bacillus licheniformis strain PPY-2 degrades paracetamol (acetaminophen), producing 4-Aminophenol as a metabolite . These studies suggest that 4-Aminophenol and its isotopically labeled variant, 4-Aminophenol-13C6, could play a role in various biochemical pathways, particularly those involving aromatic compounds.
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of 4-aminophenol, its unlabeled counterpart, have been investigated in the context of its use as a metabolite of paracetamol . It’s reasonable to assume that 4-Aminophenol-13C6 would have similar pharmacokinetic properties, but specific studies would be needed to confirm this.
Result of Action
For instance, 4-Aminophenol is known to have analgesic and antipyretic effects, and it’s a key metabolite in the body’s processing of paracetamol .
Action Environment
The action of 4-Aminophenol-13C6, like that of many biochemicals, can be influenced by various environmental factors. For instance, a study on the electrochemical reduction of 4-Nitrophenol, a compound structurally similar to 4-Aminophenol, found that acidic media and high temperatures favor the clean reduction of 4-Nitrophenol to 4-Aminophenol . It’s plausible that similar environmental conditions could influence the action, efficacy, and stability of 4-Aminophenol-13C6.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIKAWJENQZMHA-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.082 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenol-13C6 | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

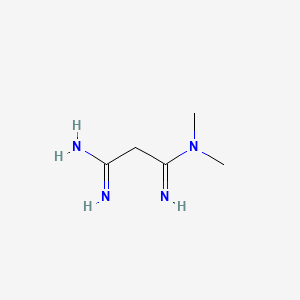

![Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine](/img/structure/B587285.png)
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde](/img/structure/B587288.png)
![Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B587289.png)
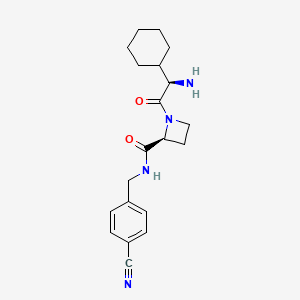
![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide](/img/structure/B587292.png)

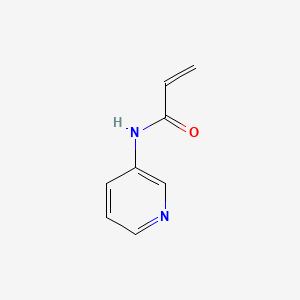
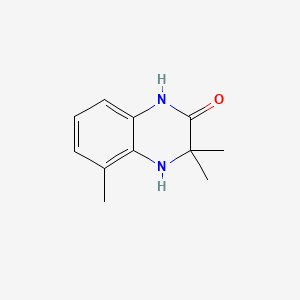
![2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole](/img/structure/B587297.png)
